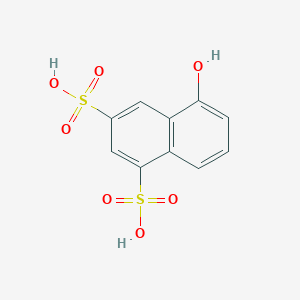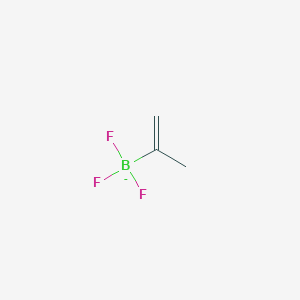
Trifluoro(prop-1-en-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to off-white solid that is soluble in methanol . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoro(prop-1-en-2-yl)borate can be synthesized through several methods. One common method involves the reaction of isopropenylboronic acid with potassium fluoride in a suitable solvent . Another method includes the reaction of potassium fluoride with isopropenylboronic acid in methanol . The reaction conditions typically involve maintaining an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Trifluoro(prop-1-en-2-yl)borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium phosphate, and solvents such as methanol and water . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various boronic acids, boranes, and substituted borates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trifluoro(prop-1-en-2-yl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which trifluoro(prop-1-en-2-yl)borate exerts its effects involves the coordination of the borate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the borate group coordinates with palladium catalysts, facilitating the formation of carbon-carbon bonds . The π-coordination of the trifluoroborate enhances the reactivity and selectivity of the reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium allyltrifluoroborate: Similar in structure but with an allyl group instead of an isopropenyl group.
Potassium trifluoro(prop-2-en-1-yl)borate: Similar in structure but with a different position of the double bond.
Uniqueness
Trifluoro(prop-1-en-2-yl)borate is unique due to its specific reactivity and stability in various chemical reactions. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency and selectivity makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
trifluoro(prop-1-en-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3/c1-3(2)4(5,6)7/h1H2,2H3/q-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZIIOQPCDSFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)C)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
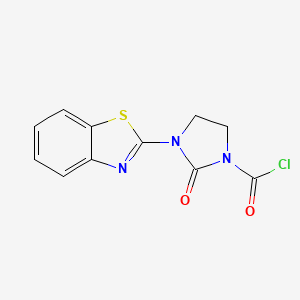
![(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12937046.png)
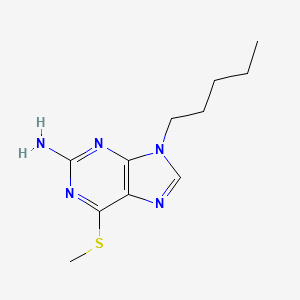
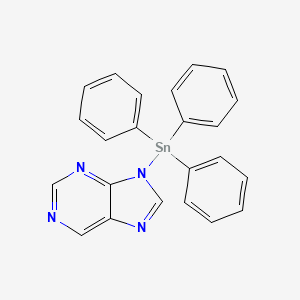
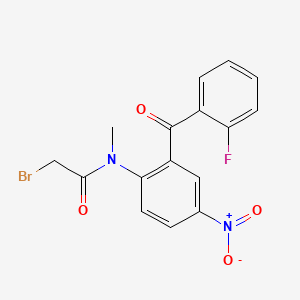
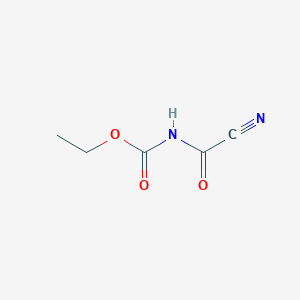
![12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937072.png)
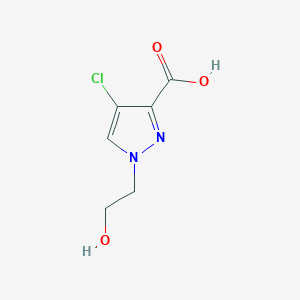



![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)
